4-氨基-2-(乙硫基)嘧啶-5-羧酸

描述

Synthesis Analysis

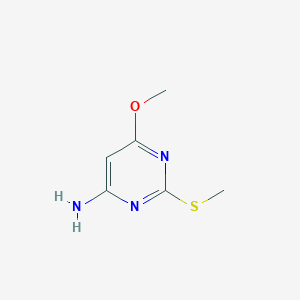

The synthesis of related pyrimidine derivatives often involves the reaction of dichloro-methylthiopyrimidine with amines and methyl glycinate, leading to various acid amides and esters with potential fungicidal properties (Tumkevicius, Urbonas, & Vainilavicius, 2013). This synthetic route showcases the versatility of pyrimidine synthesis methods.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been elucidated using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry. For instance, a novel cyclic amino acid identified in halophilic bacteria was structurally characterized, highlighting the diverse structural possibilities within the pyrimidine framework (Galinski, Pfeiffer, & Trüper, 1985).

Chemical Reactions and Properties

Pyrimidine derivatives exhibit a wide range of chemical reactions. For example, they can undergo various substitutions, cyclizations, and coupling reactions, leading to a plethora of compounds with different chemical and biological properties. These reactions have been utilized to create inhibitors of enzymes like thymidylate synthase and dihydrofolate reductase, demonstrating the chemical reactivity and versatility of pyrimidine derivatives (Gangjee et al., 2009).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in synthesis and drug formulation. These properties can be influenced by substitutions on the pyrimidine ring, as demonstrated in the synthesis and characterization of various cocrystals involving pyrimidine and carboxylic acids (Rajam et al., 2018).

Chemical Properties Analysis

Pyrimidine and its derivatives exhibit a wide range of chemical properties, including reactivity towards nucleophiles and electrophiles, ability to form hydrogen bonds, and participation in cycloaddition reactions. These properties are essential for the synthesis of more complex molecules and for their interactions with biological targets. The synthesis and antiviral activities of ethyl or methyl pyrimidinecarboxylates highlight the chemical diversity and potential applications of pyrimidine derivatives (Sansebastiano et al., 1993).

科学研究应用

嘧啶衍生物的合成

嘧啶衍生物,包括从4-氨基-2-(乙硫基)嘧啶-5-羧酸合成的衍生物,已被广泛探索其在各种应用中的潜力,特别是在药物化学领域。这些衍生物展示了广泛的生物学和药理活性,如抗微生物、抗癌、抗炎和降压效果。嘧啶衍生物的结构-活性关系(SAR)一直是一个备受关注的课题,对嘧啶核的修饰影响生物活性。作为一个核心结构,嘧啶存在于许多天然和合成化合物中,在生物化学和生理学领域发挥着重要作用,包括它们在DNA碱基、维生素和神经递质中的存在(Natarajan et al., 2022)。

催化和化学合成

混合催化剂在嘧啶及相关杂环化合物的合成中的作用已被认可,可提高化学反应的效率和选择性。包括有机催化剂、金属催化剂和纳米催化剂在内的混合催化剂已被用于嘧啶骨架的合成,展示了它们在开发具有潜在药用应用的新化合物中的重要性。这些催化剂促进了各种化学转化,导致复杂分子的高效合成,这些分子有潜力成为药物发现中的先导化合物(Parmar et al., 2023)。

抗癌研究

嘧啶衍生物因其抗癌特性而被广泛研究。基于嘧啶的化合物的多样生物活性归因于它们与各种生物靶点(包括酶、受体和DNA/RNA)相互作用的能力。这种相互作用机制是它们作为抗癌治疗剂的潜力基础。过去十年的研究和专利文献突显了嘧啶衍生物在抗癌药物开发中的重要性,许多化合物正在研究其对各种癌症类型的疗效和作用机制(Kaur et al., 2014)。

在植物生物学中的作用

除了在药物化学中的应用外,嘧啶衍生物还在植物生物学中发挥作用。例如,与嘧啶结构相关的化合物1-氨基环丙烷-1-羧酸(ACC)作为植物激素乙烯的前体,在植物生物学中至关重要。乙烯参与植物的生长、发育和应激反应等各种过程。ACC及其衍生物的合成、代谢和调节突显了嘧啶化学与植物生理过程之间的相互关系,强调了嘧啶衍生物在药理学之外的更广泛意义(Van de Poel & Van Der Straeten, 2014)。

作用机制

Target of Action

Similar compounds, such as pyrimidine-5-carbonitrile derivatives, have been designed as atp mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (egfr) .

Mode of Action

EGFR is a tyrosine kinase that, when activated, can trigger a series of biochemical reactions leading to cell proliferation . By inhibiting EGFR, these compounds can potentially prevent or slow down the proliferation of cells .

Biochemical Pathways

Given its potential role as an egfr inhibitor, it may impact pathways related to cell proliferation and survival .

Result of Action

Similar compounds have shown antiproliferative activity against various human tumor cell lines . These compounds can potentially arrest the cell cycle and induce apoptotic effects .

属性

IUPAC Name |

4-amino-2-ethylsulfanylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2S/c1-2-13-7-9-3-4(6(11)12)5(8)10-7/h3H,2H2,1H3,(H,11,12)(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYAKXNHFMATCHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(C(=N1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10298259 | |

| Record name | 4-Amino-2-(ethylsulfanyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10298259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid | |

CAS RN |

89853-87-2 | |

| Record name | 89853-87-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122014 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-2-(ethylsulfanyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10298259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 89853-87-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chlorothieno[2,3-d]pyrimidine](/img/structure/B15048.png)